(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, nitro, sulfonamido, and chloropyridinyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the chloropyridinyl and benzenesulfonamido groups. The final steps involve the attachment of the (4,5-Dimethoxy-2-nitrophenyl)methyl group to the pyrazolo[3,4-b]pyridine core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy groups can lead to various functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.
Industry: Applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound with similar functional groups used in organic synthesis.
Uniqueness
(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, particularly in fields requiring precise molecular interactions and modifications.
Properties
Molecular Formula |
C27H21ClN6O8S |
---|---|
Molecular Weight |
625.0 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C27H21ClN6O8S/c1-40-23-10-19(22(34(36)37)11-24(23)41-2)15-42-27(35)33-26-18(14-31-33)8-16(13-30-26)17-9-21(25(28)29-12-17)32-43(38,39)20-6-4-3-5-7-20/h3-14,32H,15H2,1-2H3 |
InChI Key |
CNACGENUHFPUCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)N2C3=NC=C(C=C3C=N2)C4=CC(=C(N=C4)Cl)NS(=O)(=O)C5=CC=CC=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
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